![molecular formula C9H16Cl2Si2 B14430321 (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane CAS No. 80153-59-9](/img/structure/B14430321.png)
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane is a chemical compound with the molecular formula C8H14Cl2Si2. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane typically involves the reaction of trivinylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced equipment and process controls to ensure consistent quality and high yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alcohols, amines.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce silanols, while substitution reactions can yield various organosilicon compounds with different functional groups.
Scientific Research Applications
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane involves its reactivity with various chemical species. The compound can form covalent bonds with other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dichloromethylvinylsilane: Similar in structure but with different reactivity and applications.
Trivinylsilane: Lacks the dichloromethyl group, resulting in different chemical properties.
Dimethylvinylchlorosilane: Contains a dimethyl group instead of the trivinyl group, leading to variations in reactivity.
Uniqueness
(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane is unique due to its combination of dichloromethyl and trivinyl groups, which impart distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
80153-59-9 |
|---|---|
Molecular Formula |
C9H16Cl2Si2 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
dichloro-methyl-[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C9H16Cl2Si2/c1-5-13(6-2,7-3)9-8-12(4,10)11/h5-7H,1-3,8-9H2,4H3 |
InChI Key |
PTFCCBXSMUQEIS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CC[Si](C=C)(C=C)C=C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


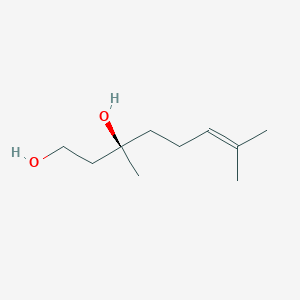
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)

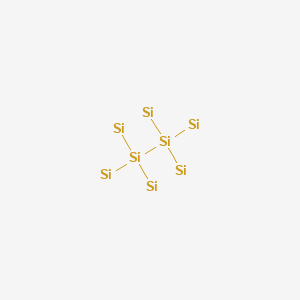
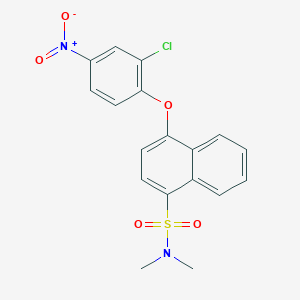
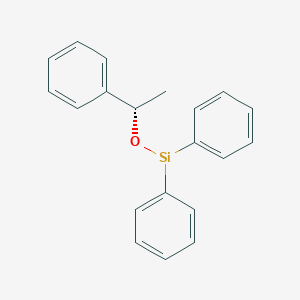

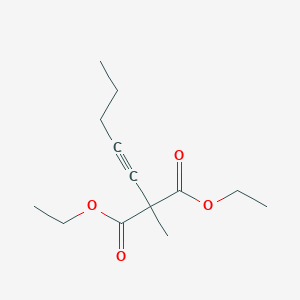
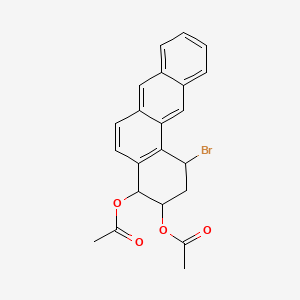
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
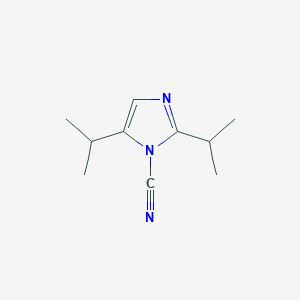
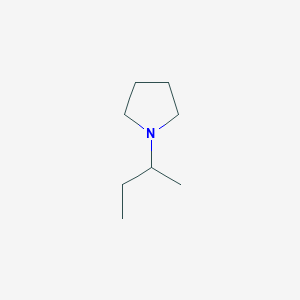
stannane](/img/structure/B14430314.png)
